molecular formula C14H10FNO2 B8295665 1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 1996-67-4

1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene

Cat. No. B8295665
Key on ui cas rn: 1996-67-4
M. Wt: 243.23 g/mol
InChI Key: WRHNZXUGMMDILA-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

2.63 g of sodium hydride are added to 50 ml of dimethylformamide. The mixture is cooled to 0° C. and 16 g (58.6 mmol) of (4-nitro-benzyl)-phosphonic acid diethyl ester is added portionwise. The solution is stirred at room temperature for 1.5 h, then cooled to −10°. A solution of 6.09 g (50 mmol)4-fluoro-benzaldehyde in 10 ml dimethylformamide is slowly added to the mixture at −10°. Stirring at room temperature for 45 min followed by additon of 250 ml water yields a precipitate which is filtered and recrystallised from ethanol/water 85:15 to yield 10.81 g (91%) of a yellow solid. MS: m/e=243.1 (M+).
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
6.09 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OP([CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)(=O)OCC)C.[F:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=1.O>CN(C)C=O>[F:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[CH:11][C:12]2[CH:13]=[CH:14][C:15]([N+:18]([O-:20])=[O:19])=[CH:16][CH:17]=2)=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
6.09 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10°
STIRRING
Type
STIRRING
Details
Stirring at room temperature for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
yields a precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol/water 85:15

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.81 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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